molecular formula C20H15N B1370060 N-Phenyl-1-anthramine CAS No. 98683-00-2

N-Phenyl-1-anthramine

Cat. No. B1370060
CAS RN: 98683-00-2
M. Wt: 269.3 g/mol
InChI Key: QCOIZKZASBFCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-1-anthramine is an organic compound with the molecular formula C20H15N . It is also known by other names such as N-phenylanthracen-1-amine and 1-Anilinoanthracene .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5) attached to an anthracene molecule at the 1-position . The InChI representation of the molecule is InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H .

Scientific Research Applications

Allelochemical Effects on Aquatic Algae

N-Phenyl-1-naphthylamine exhibits significant allelochemical effects on aquatic unicellular algae such as Chlorella vulgaris. It increases the activities of antioxidant enzymes like superoxide dismutase, peroxidase, and catalase at certain concentrations, indicating oxidative stress. However, higher concentrations lead to decreased activities of these enzymes. This compound also negatively affects photosynthesis and causes substantial cellular damage including detachment of the plasma membrane, condensed nucleus, and disrupted chloroplast structure (Qian et al., 2009).

Mode of Action in Plants

N-Phenyl-1-naphthylamine has specific phytotoxic properties, impacting plant growth and development processes, particularly photosynthesis. Its toxic action in plants cannot be explained by unspecific narcosis, and it appears to cause irreversible, cumulative damage over time in algae, especially in membrane-rich compartments like chloroplasts (Altenburger et al., 2006).

Carcinogenicity Studies

Technical N-Phenyl-1-naphthylamine has been used as a rubber additive and its carcinogenicity was investigated in mice. It was found to induce malignant tumors, suggesting potential carcinogenic potency similar to its isomer N-Phenyl-2-naphthylamine (Wang et al., 1984).

Electrochemical Synthesis and Analysis

N-Phenyl-1-naphthylamine can be electrochemically synthesized to form a semiconducting poly(N-phenyl-1-naphthylamine) film. Studies suggest a polymerization mechanism based on electrochemical behavior and various spectroscopic analyses (Dong & Li, 1990).

Theoretical Calculations and Spectroscopy

The energetic properties and structures of N-phenyl-1,2-naphthylamine have been explored through Hartree-Fock and Density Functional Theory calculations. The analysis of molecular orbital energies and structural parameters provides insights into the stability and potential applications of these compounds (Şenay Sengül et al., 2013).

Transport and Luminescence in Organic Compounds

N-Phenyl-1-naphthylamine has been studied for its transport and luminescence properties. The effects of polar side groups on these properties were examined, revealing correlations with the dipole moments of the compounds and insights into their applications in organic light-emitting diodes (Tong et al., 2004).

Safety and Hazards

N-Phenyl-1-anthramine is intended for laboratory research purposes and is not for drug or household use . It may cause skin and eye irritation, and it may be harmful if ingested .

Future Directions

While there is limited information on the future directions of N-Phenyl-1-anthramine, its potential as a fluorescent probe in studying the interactions of antibiotics with bacterial membranes suggests it could have applications in biomedical research . Another source suggests that this compound could have potential applications in electrochemical sensing .

Mechanism of Action

Mode of Action

It has been used as a fluorescent probe , suggesting that it may interact with its targets through fluorescence mechanisms. The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

It’s noted that N-Phenyl-1-anthramine has been used in fluorescence studies , which could imply its involvement in pathways related to fluorescence or light emission

Biochemical Analysis

Biochemical Properties

N-Phenyl-1-anthramine plays a significant role in biochemical reactions, particularly in the study of proteomics . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. By binding to the active site of an enzyme, this compound can inhibit its activity, leading to downstream effects on cellular processes. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that its effects on cellular function can vary, with some cells adapting to its presence while others may exhibit prolonged responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, with certain tissues exhibiting higher concentrations than others .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .

properties

IUPAC Name

N-phenylanthracen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOIZKZASBFCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613978
Record name N-Phenylanthracen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98683-00-2
Record name N-Phenylanthracen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.